Blasticidin S hydrochloride
Description
Producing Organism: Streptomyces griseochromogenes
The primary producer of Blasticidin S is the bacterium Streptomyces griseochromogenes. capes.gov.brnih.govagscientific.com This organism harbors the necessary genetic machinery, organized in a blasticidin S biosynthesis gene cluster, to synthesize this complex antibiotic. capes.gov.brnih.gov The gene cluster has been cloned and expressed in other Streptomyces species, such as S. lividans, to study the biosynthetic pathway and to potentially improve production yields. capes.gov.brnih.govjst.go.jp
Identification of Precursors and Metabolic Intermediates
The biosynthesis of Blasticidin S is a convergent process, utilizing several primary metabolites as building blocks.
Studies using radiolabeled compounds have been instrumental in identifying the foundational precursors for the biosynthesis of Blasticidin S. These experiments demonstrated that the entire Blasticidin S molecule is constructed from four key precursors:
D-Glucose: Forms the backbone of the pyranose ring.
Cytosine: Provides the nucleobase portion of the molecule.
L-Arginine: Serves as the precursor to the blastidic acid moiety.
L-Methionine: Acts as the methyl group donor for the N-methylation of the guanidino group of arginine. tandfonline.com
Several key metabolic intermediates have been isolated and characterized, providing a roadmap for the biosynthetic assembly of Blasticidin S.
Cytosylglucuronic acid (CGA): This compound is recognized as the first committed intermediate in the pathway, formed by the linkage of cytosine to a glucuronic acid moiety. nih.govjst.go.jp Its formation marks the entry of the nucleobase into the biosynthetic route.
Leucylblasticidin S: This intermediate was identified through studies of the fermentation broth of S. griseochromogenes. Its structure revealed the addition of a leucine (B10760876) residue to the Blasticidin S scaffold. Subsequent experiments confirmed its role as a direct metabolic intermediate in the pathway. oup.com
Demethylblasticidin S: As the name suggests, this is the immediate precursor to Blasticidin S, lacking the methyl group on the guanidino function of the arginine residue. Its accumulation in certain mutant strains and its conversion to Blasticidin S have solidified its position in the final steps of the biosynthesis. nih.govjst.go.jp
Pentopyranone: This compound is another intermediate in the formation of the sugar portion of Blasticidin S.
A summary of the key intermediates and their roles is presented in the table below:
| Intermediate | Role in Biosynthesis |
| Cytosylglucuronic acid (CGA) | First committed intermediate, linking cytosine to the sugar moiety. nih.govjst.go.jp |
| Leucylblasticidin S | A direct metabolic intermediate in the pathway. oup.com |
| Demethylblasticidin S | The immediate precursor to Blasticidin S. nih.govjst.go.jp |
| Pentopyranone | An intermediate in the formation of the sugar portion. |
Enzymatic Steps and Biosynthetic Enzymes
The assembly of Blasticidin S from its precursors is orchestrated by a series of dedicated enzymes encoded within the biosynthetic gene cluster.
The formation of Cytosylglucuronic acid is catalyzed by CGA synthase, a crucial enzyme in the pathway. This enzyme belongs to the family of UDP-glucuronosyltransferases and is unique in that it was the first such enzyme to be identified and characterized from a prokaryotic source. It facilitates the transfer of a glucuronic acid moiety from a UDP-activated sugar donor to cytosine, thereby creating the core nucleoside structure of the CGA intermediate. capes.gov.br
The biosynthesis of the unique sugar component of Blasticidin S involves modifications to a glucose precursor. While the specific details of all the enzymatic steps are still under investigation, the presence of genes encoding enzymes such as UDP-glucose 4'-epimerase and 6'-oxidoreductase within the gene cluster suggests their involvement in the tailoring of the sugar moiety. These enzymes are known to be involved in the modification of sugar nucleotides, which are the activated forms of sugars used in many biosynthetic pathways.
A summary of the key enzymes and their functions is presented below:
| Enzyme | Function |
| Cytosylglucuronic Acid (CGA) Synthase | Catalyzes the formation of Cytosylglucuronic acid from cytosine and a UDP-activated sugar. capes.gov.br |
| UDP-Glucose 4'-Epimerase | Believed to be involved in the modification of the sugar moiety. |
| 6'-Oxidoreductase | Thought to play a role in the tailoring of the sugar component. |
Structure
2D Structure
Properties
CAS No. |
3513-03-9 |
|---|---|
Molecular Formula |
C17H27ClN8O5 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
(2S,3S,6R)-3-[[3-amino-5-[carbamimidoyl(methyl)amino]pentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H26N8O5.ClH/c1-24(16(20)21)6-4-9(18)8-12(26)22-10-2-3-13(30-14(10)15(27)28)25-7-5-11(19)23-17(25)29;/h2-3,5,7,9-10,13-14H,4,6,8,18H2,1H3,(H3,20,21)(H,22,26)(H,27,28)(H2,19,23,29);1H/t9?,10-,13+,14-;/m0./s1 |
InChI Key |
YQXYQOXRCNEATG-HCLWGIBNSA-N |
Isomeric SMILES |
CN(CC[C@H](CC(=O)N[C@H]1C=C[C@@H](O[C@@H]1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl |
Canonical SMILES |
CN(CCC(CC(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N)C(=N)N.Cl |
Appearance |
Solid powder |
Other CAS No. |
3513-03-9 |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Blasticidin S hydrochloride |
Origin of Product |
United States |
Molecular Mechanisms of Action
Inhibition of Protein Synthesis in Eukaryotic and Prokaryotic Systems
Blasticidin S hydrochloride is a broad-spectrum antibiotic that effectively halts protein synthesis in both eukaryotic and prokaryotic cells. toku-e.comfermentek.comtoku-e.comagscientific.com Its primary mode of action involves the targeted disruption of the translation process, which is fundamental for cell growth and viability. fermentek.comwikipedia.org The compound consists of a cytosine base, a pyranose ring, and an N-methyl-guanidine tail. pnas.orgoup.com By interfering with the ribosomal machinery, Blasticidin S prevents the formation of peptide bonds, a critical step in the elongation phase of protein synthesis. agscientific.comselleckchem.com This inhibition ultimately leads to cell death, making it a powerful tool in various biological research applications. fermentek.com The hydrochloride salt form of Blasticidin S enhances its solubility in water, rendering it more suitable for laboratory use. fermentek.com
Ribosomal Targeting and Binding Site Interactions
Binding to 80S Ribosomes in Eukaryotes
In eukaryotic cells, Blasticidin S targets the 80S ribosome, the cellular machinery responsible for protein synthesis. fermentek.comtoku-e.com Structural studies have revealed that Blasticidin S binds within the peptidyl transferase center (PTC) on the large ribosomal subunit (60S). oup.commdpi.com Specifically, it occupies the P-site of the PTC. mdpi.com This binding is highly conserved between eukaryotes and prokaryotes. mdpi.com Cryo-electron microscopy studies of Blasticidin S bound to mammalian 80S ribosomes have shown that the antibiotic distorts the 3'CCA tail of the P-site tRNA to a greater extent than in bacterial ribosomes. oup.com This distortion interferes with the proper accommodation of the eukaryotic release factor 1 (eRF1), which is crucial for the termination of translation. oup.comoup.com
Binding to 70S Ribosomes in Prokaryotes
Similar to its action in eukaryotes, Blasticidin S inhibits protein synthesis in prokaryotes by targeting the 70S ribosome. fermentek.comtoku-e.com It binds to the P-site of the peptidyl transferase center on the 50S large ribosomal subunit. pnas.orgresearchgate.net A crystal structure of Blasticidin S bound to the Thermus thermophilus 70S ribosome revealed that the antibiotic induces a unique deformed conformation of the P-site tRNA. pnas.orgrcsb.org It bends the 3' terminus of the P-site tRNA towards the A-site of the large subunit. pnas.orgumassmed.edu This action strengthens the binding of tRNA to the P-site and slows down spontaneous intersubunit rotation in pretranslocation ribosomes. toku-e.comtoku-e.compnas.org The binding of Blasticidin S to the 50S subunit can also inhibit the dissociation of the 70S ribosome. oup.com
Interaction with the Peptidyl Transferase Center (P-site)
The primary target of Blasticidin S is the peptidyl transferase center (PTC), a highly conserved region within the large ribosomal subunit responsible for catalyzing peptide bond formation. pnas.orgoup.comoup.com Blasticidin S binds specifically to the P-site (peptidyl-tRNA site) of the PTC. toku-e.comtoku-e.compnas.org In doing so, it mimics the cytosine residues of the conserved CCA end of the P-site tRNA. pnas.org This mimicry allows it to base-pair with universally conserved nucleotides in the P-loop of the 23S rRNA (in prokaryotes) or 28S rRNA (in eukaryotes). pnas.orgrcsb.org This interaction stabilizes a deformed conformation of the P-site tRNA, where its 3' end is bent towards the A-site. pnas.orgumassmed.edu This distorted arrangement directly interferes with the chemical reactions of peptide bond formation and peptide release. pnas.orgumassmed.edu
Competitive Binding with Puromycin (B1679871)
Early biochemical studies suggested a competitive relationship between Blasticidin S and puromycin, another antibiotic that inhibits protein synthesis. wikipedia.orgpnas.org Puromycin is an analog of the 3' end of aminoacyl-tRNA and acts as a chain terminator by being incorporated into the growing polypeptide chain. It binds to the A-site of the peptidyl transferase center. umassmed.edu The competitive nature of their interaction suggests that Blasticidin S and puromycin may have overlapping or allosterically linked binding sites. wikipedia.orgumassmed.edu While Blasticidin S primarily binds to the P-site, its induced distortion of the P-site tRNA can interfere with the binding of A-site ligands like puromycin. pnas.org This allosteric interference explains the observed competitive behavior. pnas.orgumassmed.edu
Disruption of Translational Processes
This compound disrupts several key steps in the translation process. By binding to the P-site of the ribosome, it directly inhibits peptide bond formation, albeit to a lesser extent than its effect on other processes. wikipedia.orgpnas.orgumassmed.edu Its more significant impact is on the termination step of translation. wikipedia.orgoup.com The antibiotic strongly inhibits the hydrolysis of peptidyl-tRNA by release factors. pnas.orgumassmed.edu In eukaryotes, while it doesn't prevent the recognition of stop codons by eRF1, it hinders the proper accommodation of the release factor into the PTC, thereby preventing peptide release. oup.comoup.comglpbio.com Furthermore, Blasticidin S slows down the spontaneous rotation of the ribosomal subunits that is coupled to the movement of tRNAs. pnas.org This multifaceted disruption of the translational machinery effectively shuts down protein synthesis, leading to cell death. fermentek.com
| Organism Type | Ribosome Type | Binding Site | Key Interaction |
|---|---|---|---|
| Eukaryotes | 80S | P-site of the Peptidyl Transferase Center (PTC) on the 60S subunit | Distorts the 3'CCA tail of the P-site tRNA, interfering with eRF1 accommodation. oup.com |
| Prokaryotes | 70S | P-site of the Peptidyl Transferase Center (PTC) on the 50S subunit | Bends the 3' terminus of the P-site tRNA towards the A-site, strengthening tRNA binding. pnas.orgumassmed.edu |
Interference with Elongation Step
Blasticidin S interferes with the elongation step of protein translation. fermentek.comresearchgate.net It binds to the peptidyl transferase center (PTC) of the large ribosomal subunit. umassmed.eduresearchgate.netoup.com This binding occurs at the P site of the large ribosomal subunit. pnas.orgtoku-e.comtoku-e.com While it has a negligible effect on the translocation of tRNA and mRNA catalyzed by elongation factor G (EF-G), it does slow down spontaneous intersubunit rotation in pretranslocation ribosomes. pnas.orgnih.gov
Biochemical and structural studies have shown that Blasticidin S inhibits both the elongation and termination phases of translation in mammalian systems. researchgate.netoup.comnih.gov At subinhibitory concentrations, it can modulate the dynamics of translation at premature termination codons, leading to an increase in protein production. researchgate.netoup.com
Inhibition of Peptide Bond Formation
A primary mode of action for Blasticidin S is the inhibition of peptide bond formation. agscientific.comyeasenbio.compnas.orgbio-world.comagscientific.com This inhibition occurs at the ribosome and is a key part of how it halts protein synthesis. agscientific.combio-world.comagscientific.cominvivogen.comclinisciences.com Blasticidin S binds to the P site of the large ribosomal subunit, which contrasts with many other peptidyl-transferase inhibitors that bind to the A site. pnas.org
While it is a potent inhibitor of protein synthesis, research indicates that its inhibition of peptide bond formation is to a lesser extent compared to its effects on other translational processes. wikipedia.orgumassmed.edupnas.orgnih.govrcsb.org The binding of Blasticidin S strengthens the interaction of tRNA with the ribosomal P-site, which in turn slows down and prevents subsequent peptide synthesis. toku-e.comtoku-e.com Studies in eukaryotic systems suggest that Blasticidin S primarily inhibits peptide bond formation during the elongation phase. semanticscholar.org
Effects on Transfer RNA (tRNA) Dynamics and Conformation
Blasticidin S significantly impacts the dynamics and conformation of transfer RNA (tRNA) within the ribosome. It enhances the binding of tRNA to the P site of the large ribosomal subunit. pnas.orgtoku-e.comtoku-e.comrcsb.org This stabilization of tRNA in the P site is a key aspect of its inhibitory mechanism. pnas.org
Crystal structures of Blasticidin S bound to the 70S ribosome complex have revealed a unique mechanism of action. The antibiotic induces a deformed conformation in the P-site tRNA, bending the 3'-CCA end of the tRNA towards the A site of the large ribosomal subunit. umassmed.edupnas.orgnih.govrcsb.org This distortion is significant, with a shift of over 7 Å in the ribose-phosphate backbone of C75 of the P-site tRNA. pnas.org In mammalian ribosomes, this distortion of the 3'CCA tail of the P-site tRNA is even more pronounced than in bacterial ribosomes. researchgate.netnih.gov This altered conformation of the P-site tRNA, stabilized by Blasticidin S, is a crucial factor in the inhibition of subsequent steps in translation. umassmed.edupnas.orgnih.govrcsb.org
Impact on Translation Termination and Peptidyl-tRNA Hydrolysis
Blasticidin S is a potent inhibitor of translation termination. wikipedia.orgnih.govumassmed.edu It strongly inhibits peptidyl-tRNA hydrolysis, a critical step in the termination of protein synthesis that is mediated by release factors (RFs). umassmed.eduresearchgate.netpnas.orgnih.govrcsb.org The deformed conformation of the P-site tRNA induced by Blasticidin S sterically hinders the binding of release factors to the ribosome and prevents the proper positioning of the catalytic GGQ motif of the release factor required for hydrolysis. pnas.orgumassmed.edu
Crystal structures of Blasticidin S bound to the 70S·release factor 1 (RF1) termination complex show that the antibiotic shifts the catalytic domain 3 of RF1 and restructures the peptidyl transferase center. nih.govresearchgate.net Specifically, the universally conserved uridine (B1682114) 2585 in the peptidyl transferase center obstructs the catalytic backbone of the GGQ motif of RF1, providing a structural explanation for the inhibition. nih.gov While Blasticidin S does not prevent the initial recognition of the stop codon by eukaryotic release factor 1 (eRF1), it interferes with the accommodation of eRF1 into the peptidyl transferase center, thereby blocking subsequent peptide release. researchgate.netoup.comglpbio.com Biochemical experiments have demonstrated that Blasticidin S is a more effective inhibitor of translation termination than of peptidyl transfer. umassmed.edu
Biosynthesis of Blasticidin S
Enzymatic Steps and Biosynthetic Enzymes
Demethylblasticidin S 5-N-Methyltransferase
The enzyme responsible for the final methylation step in Blasticidin S biosynthesis is BlsL, a guanidino N-methyltransferase. nih.govnih.gov This S-adenosylmethionine (SAM)-dependent methyltransferase catalyzes the methylation of the δ-N of the β-arginine moiety. nih.gov Interestingly, research has shown that BlsL does not efficiently methylate demethylblasticidin S (DBS) directly to form Blasticidin S. nih.govpnas.org Instead, the acylation of the β-amino group of the arginine side chain of DBS with a leucine (B10760876) residue to form leucyldemethylblasticidin S (LDBS) is a prerequisite for efficient N-methylation by BlsL. nih.gov This finding demonstrates that LDBS is a key intermediate in the biosynthetic pathway. nih.gov
BlsK: A [3Fe-4S] Cluster and tRNA-Dependent Aminoacyltransferase
A crucial and unusual step in the biosynthesis of Blasticidin S is the leucylation of demethylblasticidin S (DBS), catalyzed by the enzyme BlsK. pnas.orgnih.gov This enzyme is a novel aminoacyl-tRNA-dependent aminoacyltransferase that utilizes leucyl-tRNA as a substrate to transfer a leucyl group to the β-amino group of the arginine side chain of DBS, forming leucyldemethylblasticidin S (LDBS). pnas.orgnih.gov
A distinctive feature of BlsK is the presence of a [3Fe-4S] iron-sulfur cluster, which is essential for its catalytic activity. pnas.orgmdpi.com While iron-sulfur clusters are typically involved in redox reactions, the amide bond formation catalyzed by BlsK is a non-redox process. pnas.orgmdpi.com The precise function of the [3Fe-4S] cluster in this reaction is not fully understood, but it is hypothesized to play a structural role in stabilizing the enzyme. pnas.org The discovery of BlsK represents a new class of tRNA-dependent enzymes and highlights a unique mechanism for amide bond formation in natural product biosynthesis. pnas.orgnih.gov
| Enzyme | Function | Substrate(s) | Product | Cofactor/Prosthetic Group |
| BlsL | Guanidino N-methylation | Leucyldemethylblasticidin S (LDBS), S-Adenosylmethionine (SAM) | Leucylblasticidin S (LBS) | - |
| BlsK | Leucyl transfer from tRNA to DBS | Demethylblasticidin S (DBS), Leucyl-tRNA | Leucyldemethylblasticidin S (LDBS) | [3Fe-4S] cluster |
Role of Pyridoxamine (B1203002) Phosphate (B84403) (PMP) in the Pathway
Pyridoxal (B1214274) phosphate (PLP), the active form of vitamin B6, and its aminated form, pyridoxamine phosphate (PMP), are versatile cofactors involved in a wide range of enzymatic reactions, particularly in amino acid metabolism. wikipedia.orgresearchgate.netmdpi.com In the biosynthesis of Blasticidin S, a PLP-dependent enzyme, specifically a tautomerase, plays a role in the formation of the cytosinine moiety. nih.gov
This tautomerase is involved in the net transamination at the C-4' position during the conversion of cytosylglucuronic acid to Blasticidin S. nih.gov In this type of reaction, PLP typically reacts with an amino acid, such as glutamate, to form PMP, which then donates its amino group to a sugar substrate, resulting in an amino sugar. wikipedia.org The discovery of this tautomerase activity supports the role of cytosinine as a biosynthetic intermediate. nih.gov
Elucidation of Biosynthetic Pathway Modules
The biosynthesis of Blasticidin S can be conceptually divided into distinct modules, including the formation of the nucleoside core and the assembly of the blastidic acid side chain. grafiati.com
Nucleoside Formation: The initial step in forming the nucleoside portion of Blasticidin S is the synthesis of free cytosine. nih.gov The enzyme BlsM, a nucleotide hydrolase, catalyzes the formation of cytosine from cytidine (B196190) 5'-monophosphate (CMP). nih.govnih.gov Subsequently, a CGA synthase links this cytosine to UDP-glucuronic acid to create cytosylglucuronic acid (CGA). wikipedia.org This intermediate then undergoes a series of modifications, including the PLP-dependent transamination mentioned earlier, to form the cytosinine core. nih.gov
Blastidic Acid Assembly: The blastidic acid moiety is derived from L-arginine. umontreal.catandfonline.com A key enzyme in this part of the pathway is an arginine 2,3-aminomutase, encoded by the blsJ gene, which is responsible for synthesizing β-arginine from L-arginine. nih.gov This β-arginine is then condensed with the cytosinine nucleoside. utexas.edu The assembly of protected cytosinine and blastidic acid has been achieved in the total synthesis of Blasticidin S, confirming the feasibility of this coupling. nih.gov
The elucidation of these modules has been achieved through a combination of techniques, including cosmid cloning and heterologous expression of the gene cluster, gene inactivation studies, and in vitro biochemical assays of the individual enzymes. nih.govnih.govwikipedia.org
Mechanisms of Resistance to Blasticidin S
Enzymatic Inactivation Pathways
The most well-documented resistance mechanisms involve enzymes that chemically modify Blasticidin S, rendering it biologically inert. Two main classes of enzymes, deaminases and acetyltransferases, encoded by distinct resistance genes, carry out this function.
The primary mode of resistance to Blasticidin S is conferred by genes that encode for Blasticidin S deaminase enzymes. asm.org Two such genes are prominently used as selectable markers in genetic engineering: bsr and BSD. wikipedia.orgagscientific.com The bsr gene was first isolated from Bacillus cereus K55-S1, while the BSD gene was identified in Aspergillus terreus. asm.orgtoku-e.comtoku-e.com A similar Blasticidin S deaminase, designated SLBSD, has also been identified in Streptomyces lividans. nih.gov
The bsr gene consists of a 420 base-pair fragment that encodes a 15 kDa deaminase enzyme. toku-e.comtoku-e.com The BSD gene is a 393 base-pair fragment, and studies have shown it can yield a significantly higher transfection frequency in certain cell lines compared to bsr. toku-e.comtoku-e.com Both enzymes effectively catalyze the detoxification of Blasticidin S. wikipedia.org
Table 1: Characteristics of Blasticidin S Deaminase Genes
| Gene | Originating Organism | Encoded Protein | Key Features |
|---|---|---|---|
| bsr | Bacillus cereus K55-S1 toku-e.comtoku-e.com | Blasticidin S Deaminase (BSR) wikipedia.org | 420 bp fragment; encodes a 15 kDa protein. toku-e.comtoku-e.com |
| BSD | Aspergillus terreus toku-e.comtoku-e.com | Blasticidin S Deaminase (BSD) wikipedia.org | 393 bp fragment; confers high transfection frequency. toku-e.comtoku-e.com |
Blasticidin S deaminases, including BSR and BSD, function by catalyzing the hydrolytic deamination of the cytosine ring within the Blasticidin S molecule. wikipedia.orggenome.jpresearchgate.netqmul.ac.uk This reaction converts Blasticidin S into deaminohydroxy-blasticidin S. toku-e.comtoku-e.comnih.gov In this inactive derivative, the base moiety is effectively converted to a uridine-like structure. asm.org The resulting compound, deaminohydroxy-blasticidin S, is biologically inert because it can no longer bind to the ribosome, thereby losing its ability to inhibit protein synthesis. asm.orgtoku-e.comtoku-e.com The enzyme also acts on related compounds like cytomycin and acetylblasticidin S. genome.jpqmul.ac.uk
The Blasticidin S deaminase (BSD) from Aspergillus terreus has been characterized as a zinc-dependent enzyme. nih.govoup.com Structural analysis reveals that BSD is a member of the cytidine (B196190) deaminase family and exists as a tetramer. nih.govoup.com Each subunit of the enzyme contains one zinc atom, which is essential for both its catalytic function and structural integrity. oup.com The zinc ion is coordinated by three cysteine residues and a water molecule. nih.gov This zinc-coordinating sequence motif is conserved among the cytosine nucleoside/nucleotide deaminase family. oup.com
Crystal structure studies of BSD in various states (native, substrate-bound, and product-bound) have provided insights into its catalytic mechanism. nih.gov Upon substrate binding, the zinc coordination changes from tetrahedral to trigonal bipyramidal, which is thought to be essential for the deamination reaction and subsequent release of the product. nih.gov Mutational analyses have confirmed the critical roles of specific residues; for instance, mutations at the proposed active site residue Glu-56 or the zinc-binding residue Cys-91 result in a complete loss of detectable enzymatic activity. oup.com The zinc atom is believed to play a structural role in maintaining the proper folding and tetrameric structure of the protein, as its removal leads to the dissociation of the tetramer and improper polypeptide folding. oup.com
Table 2: Structural and Functional Properties of BSD Enzyme
| Property | Description | Source(s) |
|---|---|---|
| Quaternary Structure | Tetramer | oup.com |
| Cofactor | Zinc (one atom per subunit) | nih.govoup.com |
| Zinc Coordination | 3 Cysteine residues, 1 water molecule | nih.gov |
| Catalytic Mechanism | Zinc-dependent hydrolytic deamination | asm.orgnih.gov |
| Key Residues | Glu-56 (active site), Cys-91 (zinc binding) | oup.com |
| Structural Role of Zinc | Maintains tetrameric structure and proper protein folding | oup.com |
Another enzymatic resistance mechanism is mediated by the bls gene, originally isolated from Streptoverticillium spp. asm.orgtoku-e.comtoku-e.com This gene encodes a Blasticidin S acetyltransferase. asm.orgnih.gov The enzyme utilizes acetyl-coenzyme A as a cofactor to acetylate Blasticidin S. toku-e.comtoku-e.com This modification prevents the antibiotic from inhibiting protein synthesis in a cell-free system. asm.orgnih.govresearchgate.net Sequencing of the gene revealed an open reading frame of 408 nucleotides, which corresponds to a polypeptide with a molecular weight of 15,073. nih.gov
Blasticidin S Deaminases (bsr and BSD genes)
Deamination of Cytosine Moiety to Inactive Deaminohydroxy-Blasticidin S
Cellular Resistance Mechanisms Beyond Enzymatic Modification
While enzymatic inactivation is the dominant resistance strategy, cellular transport systems can also play a role in modulating sensitivity to Blasticidin S.
Research into resistance development in Staphylococcus aureus has revealed an unexpected role for the multidrug efflux pump NorA. nih.govresearchgate.net Efflux pumps typically confer resistance by actively transporting antibiotics out of the cell. However, in the case of Blasticidin S, the NorA transporter appears to facilitate the cellular entry of the antibiotic. nih.govacs.org
Studies have shown that the inactivation of the norA gene in S. aureus is associated with increased resistance to Blasticidin S. nih.govresearchgate.net Conversely, overexpression of norA leads to decreased resistance, making the cells more susceptible to the antibiotic. researchgate.net This indicates that NorA, in addition to its known role in the efflux of compounds like fluoroquinolones, facilitates the uptake of peptidyl nucleosides such as Blasticidin S. nih.govresearchgate.net Consequently, a key feature in the development of resistance to this class of drug in certain bacteria is the restriction of cellular access through the mutation or inactivation of this transporter. nih.gov
Self-Resistance Mechanisms in Antibiotic-Producing Organisms
Organisms that synthesize antibiotics must possess innate mechanisms to avoid the toxic effects of the compounds they produce. In the case of blasticidin S, producing organisms like Streptomyces griseochromogenes and Streptoverticillium sp. have evolved sophisticated self-resistance strategies. fermentek.comgenespin.comnih.gov
One primary mechanism involves enzymatic modification of the antibiotic into an inactive form. The bls gene, identified in the producing strain Streptoverticillium sp., encodes a blasticidin S acetyltransferase. genespin.cominvivogen.cominvivogen.com This enzyme utilizes acetyl-coenzyme A to acetylate blasticidin S, which prevents the antibiotic from inhibiting protein synthesis. nih.govtoku-e.comtoku-e.com
Another strategy is the active efflux of the antibiotic out of the cell. In Streptomyces griseochromogenes, a transporter-encoding gene known as blsJ has been identified within a chromosomal fragment that confers resistance, suggesting its role in pumping blasticidin S out of the cell to maintain a non-toxic internal concentration. nih.gov
More recently, a novel self-resistance mechanism has been proposed involving a transient modification during the biosynthetic process itself. nih.govpnas.org Research has identified two leucylated intermediates, LDBS (leucyl-demethylblasticidin S) and LBS (leucyl-blasticidin S), in the blasticidin S pathway. nih.gov The transfer of a leucyl group to an intermediate, catalyzed by the tRNA-dependent aminoacyltransferase BlsK, is thought to serve a dual purpose. nih.govpnas.org This leucylation not only acts as a crucial step for a subsequent methylation reaction in the synthesis of the final compound but is also believed to render the intermediate temporarily inactive, thus protecting the producing organism. nih.govpnas.orgresearchgate.net The BlsK enzyme itself is a unique iron-sulfur protein that facilitates this protective amide bond formation. nih.gov
Table 1: Self-Resistance Mechanisms in Blasticidin S-Producing Organisms
| Gene/Protein | Producing Organism | Mechanism of Action | Function |
|---|---|---|---|
| bls | Streptoverticillium sp. | Enzymatic Inactivation (Acetylation) | Encodes a blasticidin S acetyltransferase that modifies the antibiotic, rendering it unable to bind to the ribosome. genespin.comnih.govinvivogen.com |
| blsJ | Streptomyces griseochromogenes | Efflux Pump | Encodes a transporter protein believed to pump blasticidin S out of the cell. nih.gov |
| BlsK | Streptomyces griseochromogenes | Transient Modification (Leucylation) | An iron-sulfur aminoacyltransferase that adds a leucyl group to a biosynthetic intermediate, which is proposed to be a self-resistance mechanism. nih.govpnas.org |
Development of Resistance in Laboratory Strains and Model Systems
The potent activity of blasticidin S against both prokaryotic and eukaryotic cells has made it a valuable tool in molecular biology, primarily as a selection agent. fermentek.comwikipedia.org Resistance in laboratory settings is typically conferred by introducing specific genes that inactivate the antibiotic. agscientific.com Three such resistance genes, isolated from various microorganisms, are widely used as selectable markers. genespin.comagscientific.com
The two most common resistance genes encode for blasticidin S deaminase, an enzyme that converts blasticidin S into a non-toxic deaminohydroxy derivative by replacing an amine group on the cytosine ring with a hydroxyl group. nih.govtoku-e.comtoku-e.comwikipedia.org
bsr : This gene was originally isolated from Bacillus cereus. toku-e.comnih.gov It is a widely used selectable marker in mammalian cells, plants, yeast, and algae. nih.govfrontiersin.orgnih.gov
BSD : Isolated from the fungus Aspergillus terreus, this gene also encodes a blasticidin S deaminase. toku-e.comagscientific.comnih.gov Studies have shown that in some mammalian cell lines, the transfection frequency using the BSD gene can be significantly higher—up to 80 times greater—than with the bsr gene. toku-e.comtoku-e.comnih.gov
The third major resistance gene operates through a different mechanism:
bls : This gene, from the producer Streptoverticillium sp., encodes a blasticidin S acetyltransferase. genespin.cominvivogen.comtoku-e.com It is also used as a selectable marker, conferring resistance by chemically modifying the antibiotic. invivogen.com
Beyond the introduction of these specific genes, other mechanisms of resistance have been observed in laboratory-evolved strains. In studies with Staphylococcus aureus and Escherichia coli, a key feature in the development of resistance was the restriction of cellular access to the antibiotic. nih.govnih.gov Whole-genome sequencing of resistant isolates revealed that a high percentage had mutations in the norA gene, which encodes a multidrug transporter. nih.govnih.gov Unexpectedly, resistance was associated with the inactivation of NorA, suggesting this transporter facilitates the cellular uptake of blasticidin S. nih.govnih.gov
In the malaria parasite Plasmodium falciparum, a model system for studying drug resistance, an epigenetic mechanism has been described. nih.gov Resistance to blasticidin S was associated with epigenetic switches that silence the expression of the clag3.1 and clag3.2 genes. nih.gov These genes are required for the activity of the plasmodial surface anion channel (PSAC), which mediates the uptake of various solutes, including blasticidin S. nih.gov By silencing these genes, the parasite blocks the entry route for the antibiotic, thereby conferring resistance without any genetic mutation in the drug's target. nih.gov
Table 2: Blasticidin S Resistance Genes Used in Laboratory and Model Systems
| Gene | Original Source | Enzyme | Mechanism of Action | Common Applications |
|---|---|---|---|---|
| bsr | Bacillus cereus K55-S1 | Blasticidin S Deaminase | Catalyzes the deamination of blasticidin S to the inactive deaminohydroxyblasticidin S. nih.govtoku-e.comnih.gov | Selectable marker in mammalian cells, E. coli, yeast, plants, and algae. genespin.comnih.govfrontiersin.orgnih.gov |
| BSD | Aspergillus terreus | Blasticidin S Deaminase | Catalyzes the deamination of blasticidin S to the inactive deaminohydroxyblasticidin S. toku-e.comwikipedia.orgnih.gov | Selectable marker in mammalian cells; noted for high transfection efficiency. toku-e.comagscientific.comnih.gov |
| bls | Streptoverticillium sp. | Blasticidin S Acetyltransferase | Catalyzes the acetylation of blasticidin S, preventing its interaction with the ribosome. invivogen.comtoku-e.comtoku-e.com | Selectable marker. genespin.cominvivogen.com |
Academic Applications in Molecular and Cell Biology Research
Utilization as a Selectable Marker for Genetic Engineering
Blasticidin S hydrochloride is widely employed as a selectable marker to isolate and maintain genetically modified cells. fermentek.comagscientific.comwikipedia.org This is achieved by introducing a resistance gene, such as bsr (from Bacillus cereus) or BSD (from Aspergillus terreus), into the cells along with the gene of interest. agscientific.cominvivogen.comtoku-e.com These genes encode for a deaminase that converts Blasticidin S into a non-toxic derivative, allowing only the successfully transformed or transfected cells to survive in a culture medium containing the antibiotic. agscientific.comtoku-e.com
Gene Selection and Isolation of Genetically Modified Cells
The core application of this compound in genetic engineering is the selection and isolation of cells that have successfully incorporated a foreign gene. fermentek.comagscientific.com When a plasmid containing both the gene of interest and a blasticidin resistance gene is introduced into a population of cells, only the cells that have taken up the plasmid will express the resistance protein. fermentek.com Subsequent treatment of the cell culture with this compound eliminates the non-transformed cells, resulting in a pure population of genetically modified cells. fermentek.comnih.gov This method is highly efficient and allows for clear identification of successful transformants due to the rapid action of the antibiotic. fermentek.com
The effectiveness of Blasticidin S as a selection agent has been demonstrated in various cell types. For instance, the bsr gene was successfully used to confer blasticidin resistance to HeLa cells, highlighting its utility as a selectable marker in mammalian cells. nih.gov Research has shown that transfectants with multiple integrated copies of the bsr gene exhibit high levels of resistance. nih.gov
Stable Cell Line Development
A crucial step in many research and biotechnological processes is the development of stable cell lines that continuously express a specific gene. This compound plays a pivotal role in this process. fermentek.comagscientific.com By co-transfecting cells with a gene of interest and a blasticidin resistance marker, and then culturing them in the presence of Blasticidin S, researchers can select for cells that have integrated the foreign DNA into their genome. fermentek.com This continuous selection pressure ensures the maintenance of the desired genetic modification over multiple cell generations, leading to the establishment of a stable cell line. fermentek.comrpicorp.com This technique is fundamental for producing large quantities of a specific protein or for studying the long-term effects of a particular gene.
Functional Genomics Studies
Functional genomics aims to understand the function of genes and their products. In these studies, selectable markers like this compound are indispensable. fermentek.com Researchers can use techniques like CRISPR/Cas9 to introduce or modify genes and include a blasticidin resistance gene as part of the genetic construct. agscientific.comnih.gov By selecting for blasticidin-resistant cells, they can ensure that the cell population being studied carries the intended genetic alteration. fermentek.com This allows for the reliable investigation of gene function, protein interactions, and other cellular processes. rpicorp.com
Application in Prokaryotic and Eukaryotic Cell Systems
This compound's ability to inhibit protein synthesis extends to both prokaryotic and eukaryotic cells, making it a versatile selection agent. fermentek.comagscientific.comwikipedia.orginvivogen.com While it is widely used for the selection of genetically modified mammalian cells, it is also effective in bacterial systems, such as E. coli. agscientific.cominvivogen.com This broad-spectrum activity allows for the use of a single resistance marker in vectors that can be shuttled between prokaryotic and eukaryotic hosts. invivogen.com
| Cell System | Typical Working Concentration (µg/mL) | Reference |
| Mammalian Cells | 1 - 10 | invivogen.com |
| E. coli | 25 - 100 | invivogen.com |
This table provides a general range of working concentrations. The optimal concentration can vary depending on the specific cell line and experimental conditions.
Use in Plant Biology Research (e.g., Chlamydomonas reinhardtii)
The application of this compound as a selectable marker is not limited to animal and bacterial cells. It has also proven to be a valuable tool in plant biology research. frontiersin.orgnih.gov For example, the blasticidin S deaminase gene (bsr) has been successfully used as a selectable marker in the green alga Chlamydomonas reinhardtii. frontiersin.org Researchers have optimized the selection conditions for this model organism in both liquid and solid media. frontiersin.org Furthermore, studies have shown that the blasticidin resistance marker does not interfere with other commonly used antibiotic resistance markers, allowing for its use in combination with other selection systems. frontiersin.org The BSD gene has also been effectively used for the transformation of plants like Arabidopsis thaliana and Nicotiana tabacum (tobacco). nih.govoup.comnih.gov
Role in Recombinant Protein Production
The production of recombinant proteins, which are proteins encoded by recombinant DNA, is a cornerstone of modern biotechnology. This compound is instrumental in this process, primarily through its role in the development of stable, high-producing cell lines. fermentek.comagscientific.com
Integration into Genome Editing Technologies (e.g., CRISPR/Cas9 Systems)
This compound is a crucial component in modern genome editing workflows, particularly those utilizing the CRISPR/Cas9 system. toku-e.comagscientific.comtoku-e.com Its primary role is not as an active part of the editing machinery itself, but as a powerful selective agent to enrich cell populations that have been successfully transfected with the necessary genetic constructs. agscientific.comrpicorp.com
In a typical CRISPR/Cas9 experiment, plasmids containing the code for the Cas9 nuclease and the specific guide RNA (sgRNA) are introduced into a host cell. To facilitate the selection of cells that have incorporated these plasmids, a blasticidin resistance gene is often included in the vector. nih.govscbt.com The most commonly used resistance genes are bsr (from Bacillus cereus) and BSD (from Aspergillus terreus), both of which encode a blasticidin S deaminase enzyme. toku-e.comagscientific.comtoku-e.com This enzyme rapidly detoxifies blasticidin S, allowing the genetically modified cell to survive in a culture medium containing the antibiotic, while non-transfected cells are quickly eliminated. toku-e.comtoku-e.com
The high efficiency and rapid action of blasticidin S selection provide a distinct advantage over other selection antibiotics like G418. fermentek.com This allows for the swift and clear isolation of successfully modified cells. fermentek.com Research in human induced pluripotent stem cells (iPSCs), which are notoriously difficult to transfect, has demonstrated the utility of blasticidin S selection. nih.gov
Furthermore, blasticidin S can be used in more advanced strategies, such as dual-antibiotic selection, to enhance the efficiency of obtaining specific types of edits. nih.gov In one study, researchers aiming for a bi-allelic (both copies of a gene) mutation utilized two different donor plasmids. nih.gov One contained a puromycin (B1679871) resistance gene, and the other contained a blasticidin S resistance gene. nih.gov By treating the cell population with both antibiotics, only cells that had successfully incorporated both donor plasmids could survive, theoretically increasing the recovery rate of desired bi-allelic edits. nih.gov This approach highlights the adaptability of blasticidin S as a tool for refining complex genome editing outcomes. nih.gov
Table 1: Blasticidin S Resistance Genes Used in Genome Editing
| Gene Name | Source Organism | Encoded Enzyme |
|---|---|---|
| bsr | Bacillus cereus | Blasticidin S deaminase |
| BSD | Aspergillus terreus | Blasticidin S deaminase |
This table summarizes the primary genes conferring resistance to Blasticidin S, which are co-opted for selection in genome editing protocols. toku-e.comagscientific.comtoku-e.com
Investigative Tool for Protein Synthesis Mechanisms
This compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, making it an invaluable tool for studying the fundamental mechanisms of translation. fermentek.compnas.org It acts by binding to the peptidyl-transferase center (PTC) on the large ribosomal subunit. umassmed.edu
Detailed structural and biochemical studies have revealed a unique mechanism of action. A 3.4-Å crystal structure of blasticidin S bound to a 70S ribosome complex showed that the antibiotic does not simply block a binding site. pnas.orgumassmed.eduresearchgate.net Instead, it binds to the P-site of the ribosome and induces a distinct conformational change in the CCA-end of the P-site tRNA, effectively bending it toward the A-site. pnas.orgumassmed.edu This action "traps" the tRNA in a deformed state. pnas.orgumassmed.edu
The stabilization of this distorted tRNA conformation by blasticidin S has two major consequences:
Inhibition of Peptide Bond Formation: While it does not completely abolish it, the deformed P-site tRNA configuration hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby slowing down peptide bond formation. pnas.orgresearchgate.net
Strong Inhibition of Peptidyl-tRNA Hydrolysis: The antibiotic's primary inhibitory effect is on the termination step of translation. The blasticidin-induced conformation of the P-site tRNA strongly inhibits the action of release factors (RFs), which are responsible for recognizing stop codons and hydrolyzing the bond between the completed polypeptide chain and the tRNA. pnas.orgumassmed.edu
Single-molecule Förster resonance energy transfer (smFRET) experiments have further elucidated these dynamics, showing that blasticidin S enhances the binding of tRNA to the P-site and slows the spontaneous rotation between ribosomal subunits that occurs before translocation. pnas.orgresearchgate.net However, it has a negligible effect on the translocation step itself when catalyzed by elongation factor G (EF-G). pnas.orgresearchgate.net This specific interference with peptide release has made blasticidin S a critical compound for dissecting the intricate final steps of protein synthesis. umassmed.eduglpbio.com
Table 2: Research Findings on the Inhibitory Action of Blasticidin S
| Research Finding | Method(s) Used | Consequence on Protein Synthesis | Reference(s) |
|---|---|---|---|
| Binds to the P-site of the large ribosomal subunit. | X-ray Crystallography | Anchors the antibiotic at the site of action. | pnas.orgumassmed.edu |
| Bends the 3' terminus of P-site tRNA toward the A-site. | X-ray Crystallography | Traps tRNA in a deformed conformation. | pnas.orgumassmed.eduresearchgate.net |
| Slows spontaneous intersubunit rotation. | smFRET | Impedes ribosomal dynamics prior to translocation. | pnas.orgresearchgate.net |
| Strongly inhibits peptidyl-tRNA hydrolysis. | Biochemical Assays | Prevents the release of the completed polypeptide chain, halting termination. | pnas.orgumassmed.edu |
Structure Activity Relationship Sar Studies and Analog Development
Identification of Key Structural Moieties for Biological Activity
The biological activity of Blasticidin S is intrinsically linked to its unique chemical structure. Key moieties essential for its function include the pyrimidine (B1678525) ring, the cytosine moiety, and a free amino group at the C-13 position. researchgate.netrsc.org The cytosine core of Blasticidin S can bind tightly to the corresponding guanine (B1146940) base at the P site of the 50S subunit of the ribosome. researchgate.net This interaction is a critical step in its mechanism of action, which involves the inhibition of protein synthesis in both prokaryotic and eukaryotic cells. researchgate.netnih.gov
Resistance to Blasticidin S often involves the modification of these key structures. For instance, some resistance genes encode for a Blasticidin S deaminase, which converts the cytosine moiety to a uridine (B1682114) moiety, thereby creating deaminohydroxyblasticidin S. researchgate.nettoku-e.com This altered compound loses its ability to bind to the ribosome, rendering it inactive. researchgate.nettoku-e.com This highlights the critical role of the cytosine moiety in the antibiotic's activity.
Characterization of Blasticidin S Derivatives
To improve the efficacy and selectivity of Blasticidin S, various derivatives have been synthesized and characterized. These modifications primarily target the carboxyl group and other functional groups of the parent molecule.
Ester Derivatives and Their Antimicrobial Activity
Semisynthetic ester derivatives of Blasticidin S have been created to enhance its antibiotic properties. nih.govrsc.org These derivatives have shown a significant increase in activity against Gram-positive bacteria and an improved selectivity for pathogenic bacteria over human cells. nih.govrsc.org For example, the carboxymethyl ester of Blasticidin S demonstrated enhanced inhibitory activity against aflatoxin production by Aspergillus flavus compared to the parent compound, while their antimicrobial activities remained similar. mdpi.comnih.gov This suggests that esterification of the carboxyl group can modulate the biological activity profile of Blasticidin S. nih.gov One study found that while shorter chain alkyl esters showed some increased activity against Gram-negative bacteria, a specific derivative, compound 11, was the most potent against E. faecalis. nih.gov
Amide Derivatives and Selectivity
Amide derivatives of Blasticidin S have also been synthesized, demonstrating increased activity against Gram-positive bacteria and better specificity for pathogenic bacteria over human cells. nih.govacs.org Modifications at the C6′ position to create amide derivatives have resulted in compounds with improved selectivity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, the phenethyl amide derivative showed an 8-fold and 16 to 32-fold increase in potency against VRE and MRSA, respectively, compared to the original Blasticidin S. nih.gov The selectivity indices of these amide derivatives were significantly higher than that of Blasticidin S and its ester derivatives. nih.govacs.org The presence of an H-bond donor in the amide appears to enhance activity, as dialkyl tertiary amides showed slightly reduced potency. nih.govacs.org
Deaminohydroxy-Blasticidin S and Pyrimidinoblasticidin S Derivatives
Deaminohydroxy-Blasticidin S is a metabolite of Blasticidin S produced by resistant organisms, rendering the antibiotic non-toxic. nih.gov This derivative is formed by the deamination of the cytosine moiety, resulting in a loss of binding affinity to the ribosome. researchgate.nettoku-e.com However, studies have shown that deaminohydroxyblasticidin S, along with pyrimidinoblasticidin S, can still exhibit inhibitory activity against aflatoxin production. mdpi.comnih.govmdpi.com Pyrimidinoblasticidin S is prepared by modifying the guanidine (B92328) group of Blasticidin S. mdpi.com
Rational Design of Analogs with Modified Properties
The understanding of the SAR of Blasticidin S has paved the way for the rational design of analogs with improved properties, such as enhanced potency and selectivity. nih.gov
Enhanced Potency Against Specific Microorganisms
A key goal in the development of Blasticidin S analogs is to enhance their potency against specific, and often resistant, microorganisms. Semisynthetic derivatization has proven to be a successful strategy in this regard. rsc.org
Ester and Amide Derivatives: As previously mentioned, both ester and amide derivatives have shown markedly increased activity against Gram-positive bacteria. nih.govrsc.org The modification of the C6' carboxylate to form amides, in particular, has led to significant increases in potency against high-priority pathogens like VRE and MRSA. nih.gov
Table 1: Activity of Selected Blasticidin S Amide Derivatives nih.gov
| Derivative | Target Organism | Fold Increase in Potency (Compared to Blasticidin S) |
|---|---|---|
| Phenethyl amide | VRE | 8-fold |
This table is generated based on the textual data and represents a simplified view of the research findings.
P10 Analog: A natural product analog of Blasticidin S, named P10, which has a primary amide instead of the C6′ carboxylic acid, has demonstrated 8- to 16-fold greater activity against strains of Staphylococcus aureus, Escherichia coli, and Acinetobacter baumannii compared to Blasticidin S. nih.gov It is hypothesized that the change in charge state at physiological pH is responsible for this increased activity. nih.gov
The ongoing research into the derivatization of Blasticidin S highlights the potential of modifying existing natural products to develop new and effective antibiotics to combat antimicrobial resistance. nih.govrsc.org
Modulated Selectivity for Pathogenic Bacteria vs. Host Cells
Blasticidin S is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells, a characteristic that has historically limited its therapeutic application due to low selectivity. nih.gov However, recent research has focused on the semisynthetic derivatization of Blasticidin S to enhance its selectivity for pathogenic bacteria over host (human) cells. nih.govresearchgate.net These structure-activity relationship (SAR) studies have demonstrated that modifications, particularly at the C6′ carboxylate group of the blasticidinyl-arginine moiety, can significantly improve its therapeutic index. acs.org
A key strategy has been the creation of ester and amide derivatives of Blasticidin S. nih.govresearchgate.net Studies have shown that converting the zwitterionic natural product into these derivatives leads to a marked increase in activity against Gram-positive bacteria, such as Staphylococcus aureus and Enterococcus faecalis, while simultaneously increasing the selectivity index for these bacteria over human cells. nih.govresearchgate.net
In one study, a series of ester derivatives was synthesized and evaluated. The results indicated that the chain length of the ester alkyl group had a discernible effect on activity and selectivity. While Blasticidin S itself showed minimal activity against Gram-negative pathogens, shorter-chain alkyl esters demonstrated some increased activity. nih.gov Another study focusing on amide derivatives found that secondary alkyl amides enhanced the inhibition of Gram-positive bacterial growth. The presence of a hydrogen-bond donor on the amide appeared to contribute to this enhanced activity, as a dialkyl tertiary amide derivative displayed slightly reduced potency. acs.org Molecular docking analyses suggest these modifications may lead to variable binding poses within the ribosome, and a potential correlation between the calculated lipophilicity (cLogP values) and antibacterial activity has been noted. researchgate.netacs.org
These findings suggest that the targeted derivatization of Blasticidin S is a promising approach to developing new antibiotic leads. By modifying its structure, it is possible to exploit the topological differences within the peptidyl transferase center of bacterial versus eukaryotic ribosomes, thereby transforming a broadly cytotoxic agent into a more selective antibacterial compound. nih.gov
| Derivative Type | Modification Site | Observed Effect on Selectivity | Key Findings |
| Ester Derivatives | C6′ Carboxylate | Increased selectivity for Gram-positive bacteria over human cells. nih.gov | Shorter alkyl chains showed some increased activity against Gram-negative bacteria. nih.gov |
| Amide Derivatives | C6′ Carboxylate | Significantly increased activity against Gram-positive bacteria and enhanced specificity for pathogenic bacteria over human cells. researchgate.netacs.org | Secondary amides (with an H-bond donor) were generally more potent than tertiary amides. acs.org |
Correlation between Structural Features and Ribosomal Binding Affinity
The potent inhibitory action of Blasticidin S stems from its high-affinity binding to the peptidyl transferase center (PTC) on the large ribosomal subunit. researchgate.netmpg.de It specifically targets the P-site (peptidyl-tRNA site), where it interferes with the fundamental processes of peptide bond formation and translation termination. umassmed.eduwikipedia.org The unique chemical architecture of Blasticidin S, a peptidyl nucleoside, is critical for this interaction. umassmed.eduscbt.com The molecule consists of a cytosine base linked to a pyranose ring, which is in turn attached to an N-methyl-β-arginine side chain. umassmed.eduwikipedia.org
Structural studies, including X-ray crystallography, have revealed the precise molecular interactions between Blasticidin S and the ribosome. The cytosine portion of Blasticidin S mimics the cytosine residues (C74 and C75) of the conserved CCA-end of P-site tRNA. umassmed.edu It forms hydrogen bonds with universally conserved bases in the 23S/28S rRNA, such as G2251 and G2252 (in E. coli numbering), effectively occupying the space and mimicking the interactions of the tRNA substrate. umassmed.edu
The binding of Blasticidin S does not simply block the P-site; it induces and stabilizes a distorted conformation of the P-site tRNA. nih.govumassmed.edu This deformed state prevents the proper alignment of the peptidyl-tRNA, thereby inhibiting peptide bond formation and also stalling the action of release factors during translation termination. umassmed.edu While the core of the PTC is highly conserved across all domains of life, subtle topological differences between prokaryotic and eukaryotic ribosomes exist. nih.gov These differences are the basis for the development of derivatives with modulated selectivity. For instance, the weakly active antibiotic amicetin (B1664860) is thought to occupy the same binding site and shows a natural selectivity for bacteria, supporting the hypothesis that the Blasticidin S binding pocket can be targeted for bacteria-specific inhibition. nih.gov
The key structural features of Blasticidin S and their roles in ribosomal binding are summarized below:
| Structural Feature | Role in Ribosomal Binding | Interaction Details |
| Cytosine Base | Mimics the C74/C75 residues of P-site tRNA. umassmed.edu | Forms hydrogen bonds with conserved rRNA bases (e.g., G2251, G2252) in the P-site loop. researchgate.netumassmed.edu |
| Pyranose Ring | Provides the structural scaffold linking the base to the peptide moiety. umassmed.edu | Contributes to the overall positioning and orientation within the binding pocket. |
| N-methyl-β-arginine Tail | Contributes to binding affinity and stabilization. | Interacts with the ribosome, stabilizing a deformed conformation of the P-site tRNA. umassmed.edu |
Advanced Research Methodologies and Future Directions
Structural Biology Approaches (e.g., X-ray Crystallography of Ribosome-Antibiotic Complexes)
High-resolution structural studies have been pivotal in understanding how blasticidin S interacts with its target, the ribosome. X-ray crystallography has been employed to determine the structures of blasticidin S bound to both prokaryotic (70S) and eukaryotic (80S) ribosomes. pnas.orgrcsb.orgpdbj.org
A key finding from these studies is that blasticidin S binds to the P site of the large ribosomal subunit. pnas.orgnih.govumassmed.edu This binding induces a unique and deformed conformation of the P-site tRNA, bending its 3' terminus towards the A site. pnas.orgnih.gov This structural distortion is central to the antibiotic's inhibitory action.
Specifically, a 3.4-Å crystal structure of blasticidin S bound to a Thermus thermophilus 70S ribosome complex revealed the precise interactions that stabilize this deformed tRNA state. pnas.orgrcsb.org Similarly, structures of blasticidin S in complex with the yeast Saccharomyces cerevisiae 80S ribosome have provided insights into its effects on eukaryotic translation. rcsb.orgpdbj.org These structural snapshots are crucial for understanding the species selectivity of blasticidin S and for the rational design of new antibiotic analogs. rcsb.orgpdbj.org
| Parameter | Prokaryotic Ribosome (Thermus thermophilus 70S) | Eukaryotic Ribosome (Saccharomyces cerevisiae 80S) |
| PDB ID | 4V9Q rcsb.org | 4U56 rcsb.orgpdbj.org |
| Resolution | 3.40 Å rcsb.org | 3.45 Å rcsb.org |
| Key Finding | Blasticidin S bends the 3' terminus of P-site tRNA towards the A site, inhibiting peptidyl-tRNA hydrolysis. pnas.orgrcsb.org | Provides a structural basis for inhibitor action and species selectivity. rcsb.orgpdbj.org |
Biochemical and Biophysical Techniques (e.g., single-molecule FRET, in vitro translation assays)
Biochemical and biophysical techniques have complemented structural studies by providing dynamic and quantitative insights into the effects of blasticidin S on the translation process.
Single-molecule Förster resonance energy transfer (smFRET) has been instrumental in observing the real-time dynamics of the ribosome during translation in the presence of blasticidin S. pnas.orgresearchgate.netnih.gov These experiments have shown that blasticidin S slows down the spontaneous rotation of the ribosomal subunits. pnas.orgresearchgate.net Specifically, it inhibits the counterclockwise rotation of the 30S subunit that is coupled with the movement of tRNA into a hybrid P/E state. pnas.orgresearchgate.net This stabilization of the P-site tRNA in a classical P/P state hinders the conformational changes necessary for translocation. pnas.org
In vitro translation assays , often using a luciferase reporter system, have been essential for quantifying the inhibitory activity of blasticidin S and its analogs. nih.govresearchgate.netjmb.or.kr These assays measure the amount of protein produced in a cell-free system, allowing for the determination of IC50 values (the concentration of an inhibitor that reduces the response by half). For instance, an in vitro translation assay using a rabbit reticulocyte lysate determined the IC50 of blasticidin S to be 21 nM. researchgate.net Such assays have also been used to compare the inhibitory profiles of blasticidin S and its newer analogs, like P10, revealing that while P10 has enhanced antibacterial potency, its direct inhibition of ribosomal protein synthesis is very similar to that of the parent compound. nih.govresearchgate.net
Filter-binding assays have further corroborated that blasticidin S enhances the binding of tRNA to the P site of the large ribosomal subunit, a finding that initially seemed contradictory to the competitive nature of its binding. pnas.orgumassmed.edu
Genetic and Genomic Approaches to Study Resistance and Biosynthesis Pathways
Genetic and genomic approaches have been crucial for identifying the genes responsible for blasticidin S resistance and for elucidating its complex biosynthetic pathway.
Resistance Mechanisms: Three main resistance genes have been identified: bsr, bsd, and bls. toku-e.comtoku-e.com
The bsr gene, isolated from Bacillus cereus, encodes a blasticidin S deaminase that converts blasticidin S into the inactive deaminohydroxyblasticidin S. wikipedia.orgtoku-e.comtoku-e.com
The bsd gene, from Aspergillus terreus, also encodes a deaminase with a similar function. wikipedia.orgtoku-e.comtoku-e.com
The bls gene, from Streptoverticillium spp., encodes an acetyltransferase that modifies blasticidin S, preventing it from inhibiting protein synthesis. toku-e.comtoku-e.com
Chemical-genomic screens in Escherichia coli and the generation of resistant Staphylococcus aureus mutants followed by whole-genome sequencing have revealed that cellular uptake is a key factor in susceptibility. nih.govplos.orgnih.gov Unexpectedly, inactivation of the norA gene, which encodes a multidrug efflux pump in S. aureus, was associated with resistance, suggesting that the NorA transporter facilitates the cellular entry of blasticidin S. nih.gov In E. coli, it has been shown that blasticidin S hijacks peptide ABC-importers for cellular entry in a process known as illicit transport. plos.orgnih.gov
Biosynthesis Pathway: The gene cluster for blasticidin S biosynthesis was cloned from Streptomyces griseochromogenes and found to be located on a contiguous 20-kb section of DNA. nih.gov Sequence analysis and heterologous expression have helped to predict the functions of several genes within this cluster. nih.gov For example, the precursors for blasticidin S have been identified as D-glucose, cytosine, L-arginine, and L-methionine. tandfonline.comtandfonline.com
Recent research has identified and characterized key enzymes in the pathway:
BlsE: A radical S-adenosylmethionine (SAM) enzyme that catalyzes the dehydration of cytosylglucuronic acid. acs.org
BlsH: A pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes an α,β-dehydration coupled to amination to form cytosinine. acs.org
BlsI: An ATP-grasp ligase that catalyzes the amide bond formation between cytosinine and β-arginine. acs.org
BlsK: An iron-sulfur protein that acts as a tRNA-dependent aminoacyltransferase, catalyzing the transfer of leucine (B10760876) from leucyl-tRNA to form an intermediate, a process that may represent a self-resistance mechanism. nih.gov
Computational Modeling and Docking Studies for Structure-Activity Relationship Analysis
Computational approaches, including molecular docking and property analysis, are increasingly used to understand the structure-activity relationships of blasticidin S and to guide the design of new derivatives. acs.orgnih.gov
Docking studies have been performed using the crystal structures of blasticidin S bound to the ribosome (e.g., PDB ID 6B4V) to model the binding of new analogs. nih.gov These studies help to visualize how modifications to the blasticidin S scaffold might affect its interaction with the ribosomal binding pocket. acs.org For example, the docking of a phenethyl amide derivative showed that it could maintain essential interactions, such as the intercalation of its phenyl ring between nucleotides C-74 and A-76, while also forming new favorable interactions. acs.org
Computational analysis of properties like the calculated LogP (cLogP) has suggested a potential correlation between lipophilicity and antibacterial activity. acs.orgnih.gov These in silico methods are valuable for predicting the potential of new derivatives and for prioritizing synthetic efforts. acs.org Docking studies have also been used to explore the potential of blasticidin S to interact with other protein targets, such as the Omt-A protein in Aspergillus flavus. nih.govresearchgate.net
Unveiling Novel Mechanisms of Action and Resistance
Ongoing research continues to uncover new facets of blasticidin S's mechanism of action and the ways in which organisms develop resistance.
A key discovery is that blasticidin S's primary mechanism is not just the competitive inhibition of peptide bond formation, but rather the trapping of a deformed tRNA on the ribosome, which strongly inhibits peptidyl-tRNA hydrolysis by release factors. pnas.orgnih.gov This stabilization of a non-productive ribosomal complex is a unique inhibitory strategy. pnas.org
In the realm of resistance, the discovery that the NorA multidrug transporter facilitates the uptake of blasticidin S in S. aureus was a significant and unexpected finding. nih.gov This highlights that resistance can emerge not only from target modification or drug inactivation but also from alterations in cellular permeability and transport. nih.govplos.org Further studies on a new natural product analog, P10, showed that while it had greater potency against a range of bacteria, this was not due to improved inhibition of the ribosome itself, but likely due to differences in cellular uptake or other physicochemical properties. nih.gov
Exploration of Blasticidin S in New Model Organisms and Research Systems
The utility of blasticidin S as a selectable marker has led to its adoption in a growing number of model organisms and research systems. The blasticidin S deaminase gene (bsr or bsd) provides a robust tool for selecting transformed cells. wikipedia.org
Q & A
Q. What is the mechanism of action of Blasticidin S hydrochloride in inhibiting protein synthesis?
this compound inhibits protein synthesis by binding to the peptidyl transferase center of ribosomes, preventing peptide bond formation and hydrolysis of peptidyl-tRNA. This disrupts elongation during translation in both prokaryotic and eukaryotic cells . Methodologically, its efficacy can be confirmed via radiolabeled amino acid incorporation assays or Western blotting to monitor nascent protein synthesis suppression.
Q. What are the standard protocols for using Blasticidin S as a selection agent in mammalian cell cultures?
Typical protocols involve:
- Transfection : Introduce a plasmid carrying the bsr or BSD resistance gene.
- Concentration optimization : Start with 2–10 µg/ml for mammalian cells (e.g., HEK293, HeLa) and titrate based on cell viability assays .
- Selection timeline : Replace media with Blasticidin S-containing media 48 hours post-transfection. Refresh every 3–4 days; stable colonies emerge in 7–10 days .
Q. Which resistance genes are compatible with Blasticidin S selection, and how do they confer resistance?
- bsr (from Bacillus cereus) and BSD (from Aspergillus terreus) encode deaminases that convert Blasticidin S into a non-toxic metabolite.
- bls (from Streptomyces spp.) encodes an acetyltransferase that modifies the antibiotic .
These genes are validated in mammalian, plant, and bacterial systems. Use PCR or sequencing to confirm integration in transfected cells.
Advanced Research Questions
Q. How can researchers address variable sensitivity to Blasticidin S across cell lines?
Cell-specific sensitivity arises due to differences in:
- Efflux pumps (e.g., ABC transporters).
- Growth rates (faster-growing cells may require higher doses).
Methodological solutions : - Perform dose-response curves (e.g., 0–50 µg/ml) with viability assays (MTT/CellTiter-Glo).
- Optimize media pH (higher pH enhances antibiotic activity in bacterial cultures) .
- Use proton-dependent oligopeptide transporters (POT) inhibitors in cells with high efflux activity .
Q. How is Blasticidin S integrated into CRISPR/Cas9 genome-editing workflows?
Blasticidin S is used to select cells after homology-directed repair (HDR) in CRISPR experiments. For example:
Q. What experimental strategies mitigate Blasticidin S resistance instability in long-term cultures?
- Dual selection : Combine Blasticidin S with a second antibiotic (e.g., puromycin) to reduce escapee populations.
- Regular re-screening : Periodically re-challenge cells with Blasticidin S and isolate resistant subclones.
- Fluorescence reporters : Link resistance genes to fluorescent markers (e.g., GFP) for real-time monitoring .
Q. How does Blasticidin S compare to cycloheximide in inhibiting eukaryotic translation?
- Blasticidin S : Blocks peptide bond formation, acting earlier in elongation. Effective at 1–50 µg/ml in mammalian cells.
- Cycloheximide : Inhibits peptidyltransferase activity at higher concentrations (e.g., 10–100 µg/ml).
Key distinction : Blasticidin S shows faster inhibition (≥90% suppression within 10 minutes at 50 µg/ml) and lower cytotoxicity in prolonged assays .
Q. What are the stability and storage recommendations for Blasticidin S solutions?
- Stock solutions : Prepare at 10 mg/ml in sterile water or HEPES buffer (pH 7.5).
- Storage :
Q. How should researchers resolve contradictions in reported effective concentrations for bacterial systems?
Discrepancies in E. coli studies (e.g., 25–100 µg/ml vs. 50–100 µg/ml ) arise from strain-specific resistance or media composition. Recommendations :
- Use low-salt LB media (pH 8.0) to enhance antibiotic uptake.
- Pre-test Blasticidin S susceptibility using agar plate kill curves for each bacterial strain.
Q. What safety precautions are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
